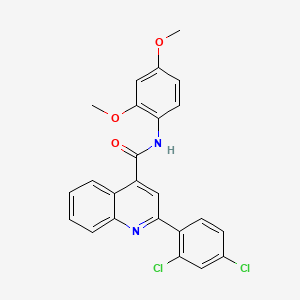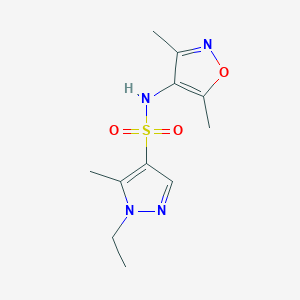![molecular formula C20H22N2O3 B10897855 (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B10897855.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-[4-(diethylamino)phenyl]-2-propenamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring and a diethylamino phenyl group, connected through a propenamide linkage. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N~1~-[4-(diethylamino)phenyl]-2-propenamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Diethylamino Phenyl Group: This involves the nitration of aniline followed by reduction to form the diethylamino group.
Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the diethylamino phenyl group through a propenamide linkage. This can be achieved using a Wittig reaction or a Heck coupling reaction under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-[4-(diethylamino)phenyl]-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenamide linkage to an alkane.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), palladium on carbon (Pd/C)
Substitution: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-[4-(diethylamino)phenyl]-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-N~1~-[4-(diethylamino)phenyl]-2-propenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1,3-Benzodioxol-5-yl)-N~1~-[4-(dimethylamino)phenyl]-2-propenamide
- (E)-3-(1,3-Benzodioxol-5-yl)-N~1~-[4-(methylamino)phenyl]-2-propenamide
- (E)-3-(1,3-Benzodioxol-5-yl)-N~1~-[4-(ethylamino)phenyl]-2-propenamide
Uniqueness
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-[4-(diethylamino)phenyl]-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H22N2O3/c1-3-22(4-2)17-9-7-16(8-10-17)21-20(23)12-6-15-5-11-18-19(13-15)25-14-24-18/h5-13H,3-4,14H2,1-2H3,(H,21,23)/b12-6+ |
InChI Key |
ZDMJPLZSHXEZAH-WUXMJOGZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897773.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10897778.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10897781.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10897783.png)
![4-chloro-1-methyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10897786.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897790.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10897791.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10897793.png)

![1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether](/img/structure/B10897819.png)
![N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B10897820.png)

![N-benzyl-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10897823.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897839.png)
